molecular formula C10H16O B094496 Citral CAS No. 141-27-5

Citral

Cat. No.: B094496
CAS No.: 141-27-5
M. Wt: 152.23 g/mol
InChI Key: WTEVQBCEXWBHNA-JXMROGBWSA-N
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Mechanism of Action

Target of Action

Citral, also known as Geranial, is a monoterpene constituted by two isomers: neral and geranial . It primarily targets microbial cells, exhibiting several biological activities such as antibacterial, antifungal, antibiofilm, and antiparasitic properties . It also targets cancer cells, inducing autophagy and inhibiting tumor growth .

Mode of Action

This compound interacts with its targets primarily by disrupting cell membrane integrity . In microbial cells, it inhibits essential enzymes in microbial metabolism and interferes with quorum sensing . In cancer cells, it induces autophagy, a cellular process that breaks down unnecessary or dysfunctional components .

Biochemical Pathways

This compound affects various biochemical pathways. In microbial cells, it disrupts the normal functioning of the cell membrane, leading to cell death . In cancer cells, it triggers the autophagy pathway, leading to cell death . It’s also involved in the biotransformation of this compound by specific enzymes .

Pharmacokinetics

While specific pharmacokinetic data on this compound is limited, a related compound, Geraniol, has been studied. Geraniol exhibits good bioavailability with a half-life of 12.5 minutes after intravenous administration

Result of Action

The result of this compound’s action depends on the target. In microbial cells, it leads to cell death, reducing the microbial load of pathogenic microorganisms . In cancer cells, it induces autophagy, leading to cell death and inhibiting tumor growth .

Action Environment

Environmental factors can influence the action of this compound. For instance, when incorporated into different food matrices, this compound can reduce the microbial load of pathogenic microorganisms and extend the shelf life . .

Safety and Hazards

While citral is generally recognized as safe, it can cause skin irritation or sensitization in some individuals, especially when used undiluted . Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating .

Biochemical Analysis

Biochemical Properties

It exhibits several biological activities, such as antibacterial, antifungal, antibiofilm, antiparasitic, antiproliferative, anti-inflammatory, and antioxidant properties . It interacts with various enzymes and proteins, influencing biochemical reactions within the body .

Cellular Effects

Citral has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the growth of cancer cells and induce apoptosis . It also affects the cell membrane of certain bacteria, leading to decreased intracellular ATP concentration, reduced pH, and cell membrane hyperpolarization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been demonstrated to exhibit antibacterial, antifungal, antibiofilm, antiparasitic, antiproliferative, anti-inflammatory, and antioxidant properties through in vitro and in vivo assays .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have different effects over time. For instance, it has been found to have greater efficacy in the initial stage of biofilm formation, with a significant reduction in biofilm formation compared to the mature biofilm .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, this compound at a dose of 50 mg/kg has been shown to improve memory processes associated with acquisition in mice

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a product of the lemongrass and is found in various oils extracted from different plant species .

Transport and Distribution

This compound molecules readily partition into both mammalian and bacterial cell membranes without distinct composition-dependent effects . Monomeric this compound molecules localize mainly at the interface of the acyl chain region of the lipids .

Subcellular Localization

It is known that this compound molecules readily partition into both mammalian and bacterial cell membranes

Properties

IUPAC Name

(2E)-3,7-dimethylocta-2,6-dienal
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InChI

InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h5,7-8H,4,6H2,1-3H3/b10-7+
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InChI Key

WTEVQBCEXWBHNA-JXMROGBWSA-N
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Canonical SMILES

CC(=CCCC(=CC=O)C)C
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Isomeric SMILES

CC(=CCC/C(=C/C=O)/C)C
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Molecular Formula

C10H16O
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DSSTOX Substance ID

DTXSID20881217
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Molecular Weight

152.23 g/mol
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Physical Description

Citral appears as a clear yellow colored liquid with a lemon-like odor. Less dense than water and insoluble in water. Toxic by ingestion. Used to make other chemicals., Liquid, Pale yellow liquid with a strong odor of lemon; [Merck Index] Colorless liquid; [MSDSonline], PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Pale yellow oily liquid; strong lemon aroma
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Boiling Point

444 °F at 760 mmHg (Decomposes) (NTP, 1992), 229 °C, 228.00 to 229.00 °C. @ 760.00 mm Hg, 226-228 °C
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Flash Point

215 °F (NTP, 1992), 195 °F (91 °C) (CLOSED CUP), 82 °C c.c.
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Solubility

0.1 to 1 mg/mL at 64 °F (NTP, 1992), Soluble in 5 volumes of 60% alcohol; soluble in all proportions of benzyl benzoate, diethyl phthalate, glycerin, propylene glycol, mineral oil, fixed oils, and 95% alcohol., Solubility in alcohol: 1 mL in 7 mL 70% alcohol, In water, 1.34X10+3 mg/L at 37 °C, 1340 mg/L @ 25 °C (exp), Solubility in water, g/100ml at 25 °C: 0.059 (very poor), Insoluble in glycerol; very slightly soluble in water; soluble in fixed oils, mineral oil, propylene glycol, soluble (in ethanol)
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Density

0.891 to 0.897 at 59 °F (NTP, 1992), 0.891-0.897 at 15 °C, Density: 0.885 to 0.891 at 25 °C/25 °C, 0.9 g/cm³, 0.885-0.891
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Vapor Density

Relative vapor density (air = 1): 5.3
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Vapor Pressure

5 mmHg at 194 °F ; 1 mmHg at 143.1 °F; 760 mmHg at 442 °F (NTP, 1992), 0.09 [mmHg], Vapor pressure, Pa at 100 °C:
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Mechanism of Action

Low concentrations of citral (3,7-dimethyl-2,6-octadienal), ... inhibited E1, E2 and E3 isozymes of human aldehyde dehydrogenase (EC1.2.1.3). The inhibition was reversible on dilution and upon long incubation in the presence of NAD+; it occurred with simultaneous formation of NADH and of geranic acid. Thus, citral is an inhibitor and also a substrate. Km values for citral were 4 microM for E1, 1 microM for E2 and 0.1 microM for E3; Vmax values were highest for E1 (73 nmol/min/mg), intermediate for E2 (17 nmol/min/mg) and lowest (0.07 nmol/min/mg) for the E3 isozyme. Citral is a 1 : 2 mixture of isomers: cis isomer neral and trans isomer, geranial; the latter structurally resembles physiologically important retinoids. Both were utilized by all three isozymes; a preference for the trans isomer, geranial, was observed by HPLC and by enzyme kinetics. With the E1 isozyme, both geranial and neral, and with the E2 isozyme, only neral obeyed Michaelis-Menten kinetics. With the E2 isozyme and geranial sigmoidal saturation curves were observed with S0.5 of approximately 50 nM; the n-values of 2-2.5 indicated positive cooperativity. Geranial was a better substrate and a better inhibitor than neral. The low Vmax, which appeared to be controlled by either the slow formation, or decomposition via the hydride transfer, of the thiohemiacetal reaction intermediate, makes citral an excellent inhibitor whose selectivity is enhanced by low Km values. The Vmax for citral with the E1 isozyme was higher than those of the E2 and E3 isozymes which explains its fast recovery following inhibition by citral and suggests that E1 may be the enzyme involved in vivo citral metabolism., Essential oil constituents were tested for their neurophysiological effects in Periplaneta americana and Blaberus discoidalis /cockroaches/ ... Geraniol and citral had similar depressive effects but increased spontaneous firing at lower doses (threshold 2.5 x 10-4 M). Similar effects occurred in dorsal unpaired median (DUM) neurons, recorded intracellularly in the isolated terminal abdominal ganglion of P. Americana. ... citral produced biphasic effects (excitation at 10-4 M, depression at 2 x 10-3 M). All oils decreased excitability of silent DUM neurons that were depolarised by applied current... All oils reduced spike undershoot. Low doses of citral and geraniol (threshold ca. 10-4 M) reversibly increased the frequency of spontaneous foregut contractions and abolished them at 2 x 10-3 M (together with response to electrical stimulation).
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Color/Form

Mobile pale yellow liquid

CAS No.

5392-40-5, 141-27-5
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Melting Point

Melting point <-10 °C.
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Synthesis routes and methods I

Procedure details

According to the same procedure of Example 1, using 19.5 g (200 mmol) of furfural, and 642 mg (3 mmol) of aluminum isopropoxide, 18.2 g (100 mmol) of geranyl formate was oxidized to obtain citral at a yield of 86%.
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
aluminum isopropoxide
Quantity
642 mg
Type
reactant
Reaction Step Two
Quantity
18.2 g
Type
reactant
Reaction Step Three
Yield
86%

Synthesis routes and methods II

Procedure details

The following were charged into the aqueous phase: undecane, N-oxide, hexane (same quantities as above) and a supplementary amount of acetic acid (0.6 g). The mixture was then heated for 1 hour and the procedure was thereafter as before. Nine conversions were performed in this manner on the same catalytic lower layer. The yields of citral are given in the following table:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

This example illustrates the use of triisobutylaluminum to generate the aluminum alkoxide catalyst. A flask was charged with 80 grams of nerol and 10 ml of a 25% solution of triisobutylaluminum in toluene. To the solution was added 39 grams (0.75 equivalents) of furfural and the solution was allowed to react at ambient temperature for 18 hours. Analysis by glpc showed that 69% of the nerol had been consumed to give citral in 98+% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
39 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aluminum alkoxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citral
Reactant of Route 2
Citral
Reactant of Route 3
Citral
Reactant of Route 4
Reactant of Route 4
Citral
Reactant of Route 5
Citral
Reactant of Route 6
Reactant of Route 6
Citral
Customer
Q & A

ANone: Citral exhibits its effects through various mechanisms, depending on the target cell or organism.

  • Antibacterial activity: this compound disrupts the cell membrane integrity of bacteria like Staphylococcus aureus [] and Cronobacter sakazakii [], leading to leakage of intracellular components like adenosine triphosphate (ATP) and ultimately cell death. This membrane disruption is evidenced by decreased intracellular ATP concentration, reduced intracellular pH, and cell membrane hyperpolarization [].
  • Antifungal activity: Similar to its antibacterial action, this compound can bind to ergosterol in fungal cell membranes, disrupting their integrity and leading to cell death [].
  • Anticancer activity: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer [, ], prostate cancer [], and small-cell lung cancer []. This effect is mediated through multiple pathways, including:
    • Modulation of gene expression: this compound can suppress the expression of genes involved in fatty acid biosynthesis (e.g., FASN, ACC, HMGR, SREBP1) in prostate cancer cells, leading to apoptosis [].
    • Induction of ROS and activation of p53: In ovarian cancer cells, this compound increases intracellular reactive oxygen species (ROS), leading to DNA damage and activation of the tumor suppressor protein p53, ultimately triggering apoptosis [].
    • Inhibition of Src/Stat3 signaling: In small-cell lung cancer cells, this compound inhibits the Src/Stat3 signaling pathway, leading to decreased expression of anti-apoptotic factors (Bcl-xL and Mcl-1) and ultimately cell death [].
  • Antinociceptive activity: this compound demonstrates pain-relieving effects in rodent models of acute and chronic orofacial pain []. This action is mediated through the activation of transient receptor potential (TRP) channels, particularly TRPV1, TRPM3, and TRPM8 [].
  • Insect repellent and insecticidal activity: this compound acts as an insect repellent and insecticide against various insects, including the brown planthopper (Nilaparvata lugens) []. The exact mechanism is not fully understood, but it likely involves disrupting the insect's nervous system.

ANone: this compound is a mixture of two geometric isomers:

    ANone: this compound, being an aldehyde, is susceptible to degradation under certain conditions:

    • Oxidation: this compound can undergo autoxidation in the presence of air, leading to the formation of various oxidation products that may have different sensory profiles or reduced biological activity [].
    • Acidic conditions: this compound is unstable in acidic conditions, leading to the formation of off-flavors and degradation products [].
    • Light exposure: this compound can degrade upon exposure to sunlight [].
    • Encapsulation: Encapsulating this compound in materials like cyclodextrins [], liposomes [], or guar gum films [] can protect it from degradation and improve its stability in various applications.

      A: While this compound itself is not a catalyst, its cyclization reactions can be catalyzed to produce valuable compounds like α-terpinene, p-cymene, and 1-methyl-4-(1-methylethenyl)-benzene [].

      • Catalysts: Sulfoacid resins like D-72 have been shown to effectively catalyze the cyclization of this compound [].
      • Selectivity: The selectivity of the reaction towards specific cyclization products can be influenced by the catalyst, reaction temperature, solvent, and other reaction conditions [].

      ANone: Computational methods provide valuable insights into the properties and behavior of this compound:

      • Molecular docking: Docking studies can predict the binding affinities and interactions of this compound with target proteins like TRP channels []. This information helps in understanding its mechanism of action and designing more potent analogs.
      • Quantitative structure-activity relationship (QSAR) modeling: QSAR models can correlate the structural features of this compound and its analogs with their biological activities, enabling the prediction of activity for novel compounds and guiding the design of more potent and selective analogs [].

      ANone: The biological activity of this compound can be influenced by modifications to its structure.

      • Double bonds: The presence and position of the double bonds in this compound influence its geometry and physicochemical properties, impacting its interaction with biological targets. For instance, the trans isomer (geranial) is generally more active than the cis isomer (neral) in some cases [, ].

      ANone: this compound's stability is a major concern for its use in various applications.

      • Formulation strategies:
        • Encapsulation: Microencapsulation techniques like spray drying [], liposome encapsulation [], and inclusion complex formation with cyclodextrins [] have been employed to protect this compound from degradation, mask undesirable flavors, and control its release.

        ANone: Limited information is available on the detailed pharmacokinetics of this compound in humans.

          ANone: this compound has shown promising efficacy in various in vitro and in vivo studies.

          • In vitro studies: this compound has demonstrated significant antimicrobial, antifungal, and anticancer activities against various pathogens and cancer cell lines [, , , , , ].
          • In vivo studies:
            • Animal models: this compound has shown protective effects in animal models of inflammation [, ] and pain [].

          ANone: While this compound exhibits potent antimicrobial activity, there is a potential for the development of resistance, as seen with other antimicrobial agents.

            • Acute toxicity: this compound exhibits low acute toxicity. The LD50 (lethal dose for 50% of animals tested) for oral administration in rats is greater than 2000 mg/kg body weight [].

            ANone: Research is ongoing to develop effective drug delivery systems for this compound to enhance its therapeutic efficacy.

            • Nanoparticles: Encapsulating this compound in nanoparticles, such as chitosan nanoparticles [], can improve its solubility, stability, and targeted delivery to specific cells or tissues.
            • Liposomes: Liposomal formulations of this compound have shown promise in enhancing its delivery and therapeutic efficacy in preclinical studies [].

              ANone: Various analytical techniques are employed to identify, characterize, and quantify this compound:

              • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is commonly used to separate and identify the individual components of essential oils, including this compound and its isomers [, , , , , ].
              • Gas Chromatography-Flame Ionization Detector (GC-FID): GC-FID is a quantitative technique used to determine the concentration of this compound in samples [].
              • Spectroscopic techniques:
                • Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups present in this compound, such as the carbonyl group (C=O) and double bonds (C=C) [].
                • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about this compound, including the position of hydrogen atoms and their chemical environment [].

              ANone: While this compound is a natural compound, its release into the environment, especially in large quantities, can have ecological consequences.

                ANone: this compound's solubility and dissolution rate are essential factors to consider for its applications.

                • Solubility: this compound is poorly soluble in water but readily soluble in organic solvents like ethanol, acetone, and oils [].

                ANone: Analytical methods used to quantify and characterize this compound require validation to ensure accuracy, precision, and reliability of the results.

                  ANone: Stringent quality control (QC) and quality assurance (QA) measures are crucial throughout the production, storage, and distribution of this compound to ensure its quality and consistency.

                    ANone: this compound's potential to induce an immune response (immunogenicity) has been reported in some individuals:

                    • Allergic contact dermatitis: this compound is a known allergen that can cause allergic contact dermatitis upon skin contact in sensitized individuals []. This is often characterized by redness, itching, and rash at the site of contact.

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                    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.